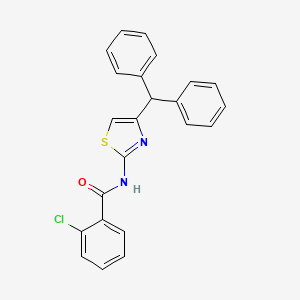

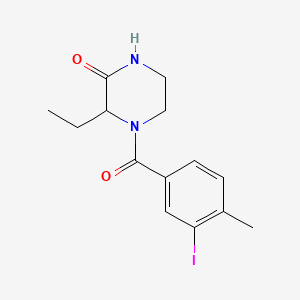

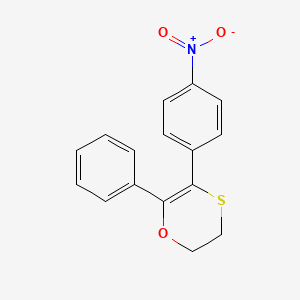

![molecular formula C14H12FNO3S B2728326 [2-(4-Fluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate CAS No. 387856-11-3](/img/structure/B2728326.png)

[2-(4-Fluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of thiophene derivatives, which includes “[2-(4-Fluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate”, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method that produces aminothiophene derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of “[2-(4-Fluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate” are not detailed in the available sources .Scientific Research Applications

Molecular Electronics and Optoelectronic Properties

One notable application of similar thiophene-based compounds is in the field of molecular electronics and optoelectronics. For instance, derivatives of 2,5-diphenyl-1,3,4-oxadiazole, which shares structural motifs with the compound of interest, have been synthesized and evaluated for their redox, structural, and optoelectronic properties. These compounds have shown potential in the development of molecular wires and optoelectronic devices due to their favorable electron-withdrawing effects and stability under ambient conditions (Wang et al., 2006).

Sensing and Detection Technologies

Furthermore, thiophene-based compounds have been utilized in the development of sensing technologies. For example, oligothiophene-based o-(carboxamido)trifluoroacetophenones have demonstrated "turn-on" fluorescence upon binding to carboxylate anions, indicating their utility in the selective detection of anions in various environments (Kim & Ahn, 2008).

Antibacterial Agents

Compounds with structural similarities have been explored for their antibacterial properties. For example, derivatives of naphthyridine, which like thiophene derivatives, can be modified to enhance their activity, have been tested for in vitro and in vivo antibacterial activities, showing promise as therapeutic agents (Bouzard et al., 1992).

Organic Synthesis and Drug Development

In the realm of organic synthesis, thiophene carboxylates have served as intermediates in the synthesis of various organic compounds, including drugs and dyes. Their reactivity and ability to undergo a range of chemical transformations make them valuable building blocks in synthetic chemistry (Barker et al., 2001).

Luminescent Materials

Moreover, thiophene derivatives have been investigated for their application in luminescent materials, such as in the development of nonisotopic labels and diagnostics. The luminescent properties of these compounds, especially when bound to metals like terbium or europium, offer a pathway to innovative imaging and diagnostic tools (Li & Selvin, 1997).

Safety And Hazards

properties

IUPAC Name |

[2-(4-fluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO3S/c1-9-2-7-12(20-9)14(18)19-8-13(17)16-11-5-3-10(15)4-6-11/h2-7H,8H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYVPTUSQRNBYCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(=O)OCC(=O)NC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(4-Fluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

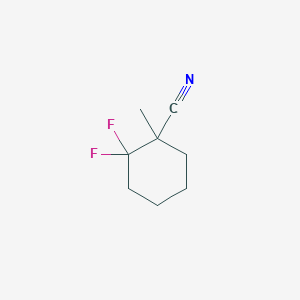

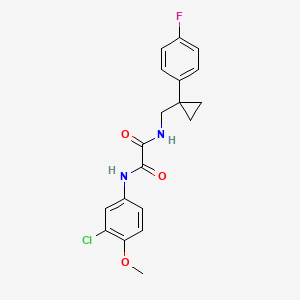

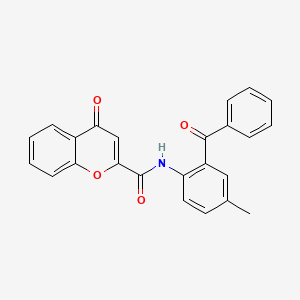

![3-(cyclohexanecarboxamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2728245.png)

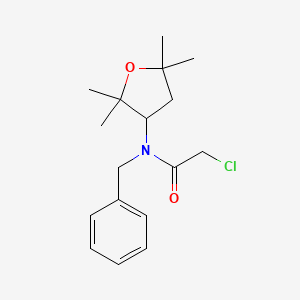

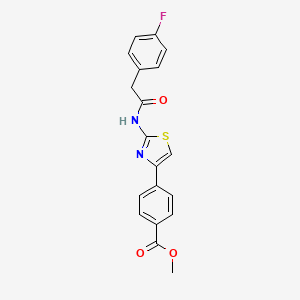

![5-bromo-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2728246.png)

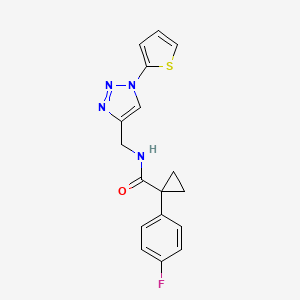

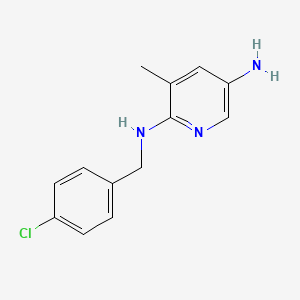

![N-(3,4-dimethoxyphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2728254.png)

![8-(4-ethoxyphenyl)-N-(2-methylcyclohexyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2728258.png)